Product packaging for Clorotepine, (S)-(Cat. No.:CAS No. 41932-49-4)

Clorotepine, (S)-

Cat. No.: B12783510
CAS No.: 41932-49-4
M. Wt: 344.9 g/mol
InChI Key: XRYLGRGAWQSVQW-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clorotepine, (S)- is a useful research compound. Its molecular formula is C19H21ClN2S and its molecular weight is 344.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Clorotepine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clorotepine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClN2S B12783510 Clorotepine, (S)- CAS No. 41932-49-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41932-49-4

Molecular Formula

C19H21ClN2S

Molecular Weight

344.9 g/mol

IUPAC Name

1-[(5S)-3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]-4-methylpiperazine

InChI

InChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3/t17-/m0/s1

InChI Key

XRYLGRGAWQSVQW-KRWDZBQOSA-N

Isomeric SMILES

CN1CCN(CC1)[C@H]2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

Academic Overview of S Clorotepine Research

Historical Development and Discovery within Tricyclic Chemical Groups

The development of Clorotepine (B88231) is rooted in the broader history of tricyclic compounds, a class of molecules named for their characteristic three-ring chemical structure. wikipedia.orgbritannica.com The era of tricyclic psychopharmacology began in the early 1950s with the discovery of Imipramine. nih.govresearchgate.net Initially synthesized as a potential antipsychotic, Imipramine was serendipitously found to possess potent antidepressant properties, a discovery that catalyzed further research into related chemical structures. nih.govresearchgate.net This led to the development of numerous tricyclic antidepressants (TCAs) and antipsychotics, which modulate key neurotransmitter systems in the brain. britannica.comnih.gov

Within this wave of pharmaceutical innovation, Clorotepine (also known as octoclothepin) emerged. It was developed in 1965 as a derivative of another tricyclic compound, perathiepin (B73949). ncats.iowikipedia.orgncats.io Synthesized and studied in the former Czechoslovakia, Clorotepine was marketed around 1971 for the management of schizophrenic psychosis. ncats.iowikipedia.org Its creation was part of a systematic effort to explore modifications of the tricyclic scaffold to optimize therapeutic activity, specifically targeting psychotic symptoms.

The fundamental structure of these compounds consists of two benzene (B151609) rings fused to a central seven-membered ring—in the case of Clorotepine, a thiepin ring containing a sulfur atom. This core structure was systematically modified, with different side chains and ring substitutions being explored to alter pharmacological activity. Clorotepine is chemically identified as 1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine, highlighting the specific substitutions that define its identity within the tricyclic family. wikipedia.org

Table 1: Timeline of Key Developments in Tricyclic Research

Year Development Significance
Early 1950s Discovery of Imipramine's antidepressant effects. wikipedia.orgresearchgate.net Marks the beginning of the tricyclic antidepressant era and stimulates widespread research into three-ring structures. nih.gov
1959 Introduction of Imipramine to the market. nih.gov Establishes TCAs as a primary pharmacotherapy for major depressive disorder.
1965 Development of Clorotepine (octoclothepin). ncats.iowikipedia.org Represents the expansion of tricyclic research into potent antipsychotic agents derived from the perathiepin structure.
c. 1971 Clorotepine marketed in Czechoslovakia. ncats.iowikipedia.org Introduction of a new neuroleptic for schizophrenic psychosis.

Evolution of Research Trajectories for (S)-Clorotepine and Related Compounds

Initial research on Clorotepine established it as a potent neuroleptic agent. Early pharmacological studies revealed that its mechanism of action was complex, involving interactions with a wide array of neurotransmitter receptors. Clorotepine demonstrates high affinity for multiple dopamine (B1211576) (D1, D2, D3, D4), serotonin (B10506) (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), alpha-adrenergic, and histamine (B1213489) H1 receptors, where it generally functions as an antagonist. ncats.iowikipedia.org This multi-receptor binding profile is characteristic of many early typical and later atypical antipsychotics.

A pivotal evolution in the research trajectory occurred with the scientific community's growing appreciation for stereochemistry in pharmacology. The focus shifted from the racemic mixture of Clorotepine to its individual enantiomers: (S)-Clorotepine and (R)-Clorotepine. A significant 1991 study reinvestigated the biochemical and pharmacological activities of the enantiomers. medkoo.commedkoo.com This research was crucial in developing a more refined receptor-interaction model for dopamine D2 receptor antagonists, highlighting the stereospecificity of this interaction. wikipedia.orgmedkoo.com Due to its potent activity at the D2 receptor, (S)-Clorotepine, along with the compound tefludazine, was used as a foundational tool for developing three-dimensional pharmacophore models for D2 antagonists. wikipedia.org

The research trajectory for compounds related to (S)-Clorotepine has mirrored the broader evolution of antipsychotic drug discovery. The field has moved from first-generation "typical" antipsychotics, which primarily act on dopamine D2 receptors, to second-generation "atypical" antipsychotics like Clozapine (B1669256) and Olanzapine. hhs.gov These newer agents possess a broader receptor profile, including significant activity at serotonin receptors, which is a characteristic shared by Clorotepine. unc.eduresearchgate.net Research has increasingly focused on understanding the role of specific receptor subtypes, such as the 5-HT6 and 5-HT7 receptors, in the therapeutic action of these compounds. unc.eduresearchgate.net This line of inquiry aims to separate desired therapeutic effects from unwanted side effects by creating more selective molecules.

Current Research Paradigms and Unaddressed Questions in (S)-Clorotepine Studies

Current research involving (S)-Clorotepine and its structural relatives has become highly specialized. While large-scale clinical development has been superseded by newer agents, the compound remains a valuable tool in neuroscience research. A 2010 study, for instance, explored the neuroleptic substituent in octoclothepin to develop potential ligands for Positron Emission Tomography (PET) imaging, with a specific focus on achieving subnanomolar affinity for α1-adrenoceptors. medkoo.com This illustrates a modern research paradigm where older, well-characterized compounds are repurposed as chemical probes to investigate biological systems.

Furthermore, the full therapeutic potential of the isolated (S)-enantiomer has not been exhaustively explored in modern clinical contexts. The lack of recent, large-scale clinical trials means that its comparative efficacy and utility against contemporary antipsychotics are unknown. The primary value of (S)-Clorotepine in the current research environment lies in its utility as a reference compound and a scaffold for the design of novel, more selective ligands targeting specific G-protein coupled receptors. Future research may focus on leveraging the unique structural features of (S)-Clorotepine to develop highly selective pharmacological tools, rather than pursuing its redevelopment as a broad-spectrum therapeutic agent.

Table 2: Receptor Binding Profile of Clorotepine

Receptor Target Affinity (IC50) Receptor Action
Alpha-1A Adrenergic Receptor 0.18 nM ncats.io Antagonist ncats.io
Dopamine D1 Receptor High Affinity ncats.iowikipedia.org Antagonist ncats.io
Dopamine D2 Receptor High Affinity ncats.iowikipedia.org Antagonist ncats.io
Dopamine D3 Receptor High Affinity ncats.iowikipedia.org Antagonist ncats.io
Dopamine D4 Receptor High Affinity ncats.iowikipedia.org Antagonist ncats.io
Histamine H1 Receptor High Affinity ncats.iowikipedia.org Antagonist ncats.io
5-HT2A Receptor 0.57 nM ncats.io Antagonist ncats.io
5-HT2C Receptor High Affinity wikipedia.org Antagonist wikipedia.org
5-HT6 Receptor High Affinity wikipedia.org Antagonist wikipedia.org
5-HT7 Receptor High Affinity wikipedia.org Antagonist wikipedia.org

Synthetic Pathways and Precursors of S Clorotepine

Chemical Derivation from Perathiepin (B73949)

The synthesis of the clorotepine (B88231) scaffold, a dibenzo[b,f]thiepine ring system, can be conceptually linked to related compounds such as perathiepin. While a direct, one-step conversion from perathiepin to clorotepine is not the standard synthetic route, the structural similarity provides a basis for understanding the necessary chemical transformations. The synthesis of the core dibenzo[b,f]thiepine structure is a key initial phase.

A common strategy for constructing this tricyclic system involves the intramolecular cyclization of a diaryl sulfide (B99878) precursor. For instance, the synthesis of 10-(4-methylpiperazino)dibenzo[b,f]thiepin, a close analog of clorotepine, provides insight into the general approach. This typically involves the reaction of a substituted thiophenol with a suitably activated benzene (B151609) derivative, followed by cyclization to form the central seven-membered thiepine (B12651377) ring.

The introduction of the chlorine atom at the 8-position, a defining feature of clorotepine, is a critical step that differentiates it from non-chlorinated analogs like perathiepin. This is generally achieved through electrophilic aromatic substitution on the dibenzo[b,f]thiepine core. The subsequent introduction of the N-methylpiperazine side chain at the 10-position is typically accomplished through a nucleophilic substitution reaction, where a precursor with a suitable leaving group at the 10-position is reacted with N-methylpiperazine.

Methodological Approaches for Enantioselective Synthesis of (S)-Clorotepine

The biological activity of clorotepine is highly dependent on its stereochemistry, with the (S)-enantiomer exhibiting the desired pharmacological profile. Consequently, obtaining enantiomerically pure (S)-Clorotepine is of paramount importance. The primary method employed to achieve this is not through a direct enantioselective synthesis of the final molecule, but rather through the chiral resolution of a racemic mixture of clorotepine.

One of the most effective and commonly cited methods for this resolution is the formation of diastereomeric salts. This classical technique involves reacting the racemic clorotepine base with a chiral acid. Tartaric acid, a readily available and inexpensive chiral resolving agent, has been successfully used for this purpose. The reaction of racemic clorotepine with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) results in the formation of two diastereomeric salts: ((S)-Clorotepine)-(chiral acid) and ((R)-Clorotepine)-(chiral acid).

These diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution, leaving the other diastereomer enriched in the mother liquor. Once the desired diastereomeric salt is isolated in a pure form, the chiral auxiliary (tartaric acid) is removed by treatment with a base, yielding the enantiomerically pure (S)-Clorotepine.

Optimization of Synthetic Routes for Scalability in Research Applications

For (S)-Clorotepine to be a viable tool in research, its synthesis must be scalable to produce sufficient quantities for in vitro and in vivo studies. The optimization of the synthetic route focuses on several key aspects: yield, cost-effectiveness, and procedural efficiency.

In the context of the diastereomeric salt resolution, optimization involves a systematic investigation of various parameters to maximize the yield and enantiomeric purity of the desired (S)-enantiomer. This includes screening a range of solvents to identify one that provides the optimal solubility difference between the two diastereomeric salts. The temperature profile during crystallization is another critical factor; controlled cooling rates can significantly impact the crystal size and purity. The stoichiometry of the resolving agent is also fine-tuned to ensure efficient separation without unnecessary excess.

For the synthesis of the initial racemic clorotepine, scalability requires the use of robust and high-yielding reactions. The selection of starting materials and reagents that are commercially available and relatively inexpensive is a primary consideration. Reaction conditions are optimized to minimize reaction times and simplify work-up procedures. The use of chromatographic purification is often minimized at larger scales in favor of crystallization or distillation where possible, to reduce solvent consumption and cost.

Table 1: Parameters for Optimization of Diastereomeric Salt Resolution

ParameterObjectiveConsiderations
Solvent Maximize solubility difference between diastereomersPolarity, boiling point, cost, safety
Temperature Control crystallization for optimal purity and yieldCooling rate, final crystallization temperature
Resolving Agent Stoichiometry Efficiently form and precipitate the desired diastereomeric saltMolar ratio of resolving agent to racemate
Concentration Influence crystallization kinetics and yieldSaturation levels of the diastereomeric salts

Stereochemical Control and Purity in (S)-Clorotepine Synthesis

Ensuring the stereochemical integrity and high enantiomeric purity of the final (S)-Clorotepine product is crucial for its use in pharmacological studies. After the chiral resolution process, it is essential to determine the enantiomeric excess (e.e.) of the product.

A powerful analytical technique for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. These reagents, often lanthanide-based complexes, interact with the enantiomers in solution to form transient diastereomeric complexes. This interaction induces different chemical shifts for corresponding protons in the two enantiomers, allowing for their distinct visualization and quantification in the NMR spectrum. By integrating the signals corresponding to each enantiomer, the enantiomeric excess can be accurately calculated.

Other chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), can also be employed to determine the enantiomeric purity. In this technique, the enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification.

The combination of a robust chiral resolution method and rigorous analytical techniques for purity determination ensures the production of (S)-Clorotepine with the high degree of stereochemical control required for its application in scientific research.

Pharmacological Mechanisms of S Clorotepine Action: Preclinical Investigations

Neurotransmitter Receptor Binding Profiles and Affinity

(S)-Clorotepine, an active enantiomer of the tricyclic antipsychotic clorotepine (B88231), exhibits a complex pharmacological profile characterized by high affinity for a wide range of neurotransmitter receptors. wikipedia.orgncats.ioncats.io This broad receptor interaction profile is central to its mechanism of action and has been extensively studied in preclinical investigations. The compound's interactions span across dopamine (B1211576), serotonin (B10506), adrenergic, and histamine (B1213489) receptor families, where it predominantly functions as an antagonist or inverse agonist. wikipedia.orgncats.ioncats.io

Dopamine Receptor Subtype Interactions (D1, D2, D3, D4)

(S)-Clorotepine demonstrates a high affinity for multiple dopamine receptor subtypes, including D1, D2, D3, and D4. wikipedia.orgncats.ioncats.io Its potent activity at the D2 receptor, in particular, has been a subject of significant research, forming the basis for the development of three-dimensional pharmacophore models for D2 receptor antagonists. wikipedia.org The compound acts as an antagonist at these dopamine receptors. ncats.ioncats.io

Below is a data table summarizing the binding affinities of Clorotepine for various dopamine receptor subtypes.

Receptor SubtypeBinding Affinity (IC50)
D(1A)2.2 nM ncats.io
D(2)2.4 nM ncats.io

Serotonin Receptor Subtype Interactions (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7)

The interaction of (S)-Clorotepine with the serotonergic system is extensive, showing high affinity for the 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptor subtypes. wikipedia.orgncats.ioncats.io Its action at these receptors is primarily antagonistic. ncats.ioncats.io The potent blockade of 5-HT2A receptors, in conjunction with D2 receptor antagonism, is a hallmark of many atypical antipsychotic drugs. researchgate.netnih.gov Furthermore, interactions with 5-HT6 and 5-HT7 receptors are also considered to contribute to the unique properties of certain antipsychotic agents. researchgate.netunc.edu

The following table details the binding affinity of Clorotepine at a key serotonin receptor subtype.

Receptor SubtypeBinding Affinity (IC50)
5-HT2A0.57 nM ncats.io

Note: The table reflects data for Clorotepine (racemic mixture).

Adrenergic Receptor Subtype Interactions (α1A, α1B, α1D)

This table presents the binding affinity of Clorotepine for the α1A-adrenergic receptor.

Receptor SubtypeBinding Affinity (IC50)
α1A0.18 nM ncats.io

Note: The table reflects data for Clorotepine (racemic mixture).

Histamine Receptor Subtype Interactions (H1)

(S)-Clorotepine exhibits a very high affinity for the histamine H1 receptor, where it acts as a potent antagonist. wikipedia.orgncats.ioncats.iofrontiersin.org This strong H1 receptor blockade is a common feature among many tricyclic antipsychotics and contributes to their sedative properties. nih.gov

Neurotransmitter Reuptake Inhibition Properties

Norepinephrine (B1679862) Transporter Blockade

(S)-Clorotepine, a compound from the tricyclic group of antipsychotics, demonstrates a significant interaction with the norepinephrine transporter (NET). wikipedia.orgncats.io The NET is a crucial plasma membrane protein responsible for the reuptake of synaptically released norepinephrine, thereby terminating its signaling. nih.govscienceopen.com Blockade of this transporter leads to an elevation in the synaptic concentration of norepinephrine. nih.gov

Other Monoamine Transporter Affinities

Beyond its effects on the norepinephrine transporter, (S)-Clorotepine's pharmacological profile is characterized by its interactions with other key monoamine transporters, namely the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play essential roles in regulating the synaptic concentrations of dopamine and serotonin, respectively.

While specific binding affinity (Ki) or inhibitory concentration (IC50) values for the (S)-enantiomer of clorotepine at DAT and SERT are not extensively detailed in the public domain, the broader class of tricyclic antipsychotics often exhibits a wide range of affinities for these transporters. For context, the affinities of various compounds for these transporters can vary significantly, influencing their pharmacological classification and clinical profile. nih.govresearchgate.net For instance, some compounds are potent inhibitors of both NET and SERT, while others are more selective. nih.gov Clorotepine is known to have a high affinity for a range of dopamine and serotonin receptors, which indirectly suggests a complex interplay with the monoamine systems as a whole. wikipedia.orgncats.io

Comparative Monoamine Transporter Affinities (pKi) of Various Compounds
CompoundDAT Affinity (pKi)NET Affinity (pKi)SERT Affinity (pKi)
Paroxetine6.315.867.4
Fluoxetine5.425.56.62
Atomoxetine5.86.18.30
Nisoxetine6.39.348.15
Sertraline7.606.38Not Reported

This table presents data for other compounds to illustrate the range of affinities at monoamine transporters and is for comparative context only. Data sourced from a study on human monoamine transporters. nih.gov

Intracellular Signaling Cascades Modulated by (S)-Clorotepine

The interaction of (S)-Clorotepine with its primary targets, such as monoamine transporters and various G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. These cascades are fundamental to the compound's mechanism of action, translating receptor-level interactions into cellular and physiological responses.

Antipsychotic drugs, including those that interact with dopamine and serotonin receptors, are known to modulate several key signaling pathways. nih.gov For example, stimulation of the 5-HT2A receptor, a target of clorotepine, activates the Gαq signal transduction pathway. wikidoc.org This leads to the stimulation of phospholipase C (PLC), which in turn increases the levels of diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3). These second messengers then activate protein kinase C (PKC) and promote the release of intracellular calcium. wikidoc.org

Furthermore, many antipsychotics, particularly atypical agents, have been shown to exhibit inverse agonist properties at serotonin receptors like the 5-HT2C receptor. researchgate.net This can influence downstream signaling differently than simple antagonism. The modulation of these pathways can affect gene expression, neuronal excitability, and synaptic plasticity, all of which are thought to be relevant to the therapeutic effects of antipsychotic agents. mdpi.com Deficiencies in signaling pathways involving kinases like Akt have been associated with conditions such as schizophrenia, and the norepinephrine transporter's function can be influenced by the status of Akt phosphorylation. scienceopen.com

Comparative Pharmacodynamics with Other Antipsychotic Chemical Entities (e.g., Clozapine (B1669256) Analogues)

The pharmacodynamic profile of (S)-Clorotepine can be understood more clearly through comparison with other antipsychotic agents, particularly atypical antipsychotics like clozapine and its analogues. nih.gov Clozapine is considered the prototype for atypical antipsychotics and is noted for its efficacy in treatment-resistant schizophrenia. drugbank.comnih.gov

A key feature distinguishing atypical antipsychotics from first-generation agents is their receptor binding profile. nih.gov Clozapine, for instance, is a relatively weak dopamine D2 receptor antagonist but exhibits high affinity for a multitude of other receptors, including various serotonin (5-HT), adrenergic, and histamine receptors. nih.govmedsci.org Clorotepine shares this characteristic of having a broad receptor-binding profile, with high affinity for multiple dopamine (D1, D2, D3, D4) and serotonin (5-HT2A, 5-HT2C, 5-HT6, 5-HT7) receptor subtypes. wikipedia.orgncats.io

Loxapine, a dibenzoxazepine (B10770217) congener of clozapine, also shares a higher affinity for 5-HT2A receptors than for D2 receptors, a profile often associated with atypical antipsychotics. researchgate.net This 5-HT2A/D2 receptor affinity ratio is a critical aspect of the "atypicality" of these drugs and is thought to contribute to a lower incidence of certain side effects. researchgate.net Quetiapine and olanzapine, both considered clozapine analogues, also share several characteristics with clozapine, such as a diverse activity at serotonergic and noradrenergic receptors. nih.gov

The table below provides a comparative overview of the receptor binding affinities for Clorotepine and the related atypical antipsychotic, Clozapine.

Comparative Receptor Binding Profiles
Receptor TargetClorotepineClozapine
Dopamine D1High AffinityModerate Affinity
Dopamine D2High AffinityLow Affinity
Dopamine D4High AffinityHigh Affinity
Serotonin 5-HT2AHigh AffinityHigh Affinity
Norepinephrine Transporter (NET)InhibitorWeak Inhibitor

This table provides a qualitative comparison based on available preclinical data. wikipedia.orgncats.ionih.govnih.gov

This comparative analysis highlights that while (S)-Clorotepine shares the multi-receptor binding profile characteristic of atypical antipsychotics like clozapine, its potent activity at the D2 receptor and its role as a norepinephrine reuptake inhibitor are distinguishing features. wikipedia.org

Structure Activity Relationship Sar Studies of S Clorotepine and Analogues

Structural Determinants for Dopamine (B1211576) Receptor Binding Potency

The molecular structure of clorotepine (B88231) is fundamental to its high affinity for dopamine receptors, including D1, D2, D3, and D4 subtypes. wikipedia.orgncats.io The tricyclic dibenzo[b,f]thiepin (B8686691) core, the chlorine substituent on this ring system, and the N-methylpiperazine side chain are key structural components that dictate its interaction with these receptors. The spatial arrangement of these groups allows for optimal binding within the dopamine receptor pockets.

The potent activity of clorotepine at the D2 receptor, in particular, has made it a foundational compound for the development of three-dimensional (3D) pharmacophore models for D2 receptor antagonists. wikipedia.org These models help in understanding the essential steric and electronic features required for D2 receptor blockade.

Influence of Stereochemistry on Receptor Selectivity and Affinity

Stereochemistry plays a critical role in the biological activity of clorotepine. The molecule possesses a chiral center, leading to two enantiomers, (S)-clorotepine and (R)-clorotepine. Research has shown that these enantiomers can exhibit different binding affinities and selectivities for various receptors.

A reinvestigation of the biochemical and pharmacological activity of octoclothepin (clorotepine) enantiomers highlighted the importance of stereochemistry in their interaction with dopamine D2 receptors. medkoo.com This differential activity between enantiomers underscores the three-dimensional nature of the receptor binding pocket and the necessity of a specific spatial orientation of the ligand for optimal interaction. For instance, in the case of pramipexole, another dopamine agonist, the (S)-isomer has a much higher affinity for dopamine receptors compared to the (R)-isomer. iiab.me

Significance of (S)-Configuration for 5-HT6 Receptor Potency

The (S)-configuration of clorotepine is particularly significant for its potency at the serotonin (B10506) 5-HT6 receptor. Several studies have identified clorotepine as a potent antagonist at this receptor. researchgate.netunc.edu The specific three-dimensional arrangement of the atoms in the (S)-enantiomer allows for a more favorable interaction with the binding site of the 5-HT6 receptor compared to the (R)-enantiomer. This highlights the stereo-selectivity of the 5-HT6 receptor and the importance of the (S)-configuration for achieving high-affinity binding. The affinity of various antipsychotics, including clorotepine, for the 5-HT6 receptor has been a subject of significant research. unc.educhinayyhg.com

Molecular Modifications Impacting Serotonin Receptor Profile

Clorotepine demonstrates high affinity for a range of serotonin receptors, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7. wikipedia.org Modifications to the clorotepine scaffold can significantly alter its serotonin receptor binding profile. For example, the nature and position of substituents on the tricyclic ring system and alterations to the piperazine (B1678402) side chain can modulate affinity and selectivity for different 5-HT receptor subtypes.

Studies on related tricyclic compounds have shown that even minor structural changes can lead to substantial differences in receptor binding. For instance, zotepine, which is structurally related to clorotepine, also exhibits high affinity for multiple 5-HT receptors, but with a distinct binding profile. medchemexpress.com The exploration of these modifications is crucial for designing ligands with more specific serotonin receptor activity.

Elucidation of Structural Motifs for Adrenergic and Histaminergic Interactions

In addition to its effects on dopamine and serotonin receptors, clorotepine also interacts with adrenergic (α1A, α1B, α1D) and histamine (B1213489) H1 receptors. wikipedia.orgdrugbank.com The structural motifs responsible for these interactions are embedded within the tricyclic framework and the basic side chain.

The interaction with adrenergic receptors is a common feature among many tricyclic compounds. abcam.com The lipophilic tricyclic core and the protonatable nitrogen atom in the piperazine ring are thought to be key for binding to these receptors. Similarly, the N-methylpiperazine moiety is a common structural feature in many H1 receptor antagonists, suggesting its importance for clorotepine's affinity for this receptor. The structural basis for ligand recognition at the histamine receptor family often involves a conserved D3.32-Y/V3.33-Y6.51 motif, which may also play a role in clorotepine's interaction. nih.gov

Development of Pharmacophore Models for Receptor Antagonists based on Clorotepine

Due to its potent and diverse receptor binding profile, clorotepine has served as a valuable template for the development of pharmacophore models for various receptor antagonists. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity.

Notably, clorotepine's potent D2 receptor antagonism led to its use in creating 3D pharmacophore models for D2 antagonists. wikipedia.org These models are instrumental in virtual screening and the rational design of new compounds with desired D2 receptor affinity. Furthermore, pharmacophore models based on ligands like clorotepine have been developed for 5-HT6 and 5-HT7 receptor antagonists, aiming to design novel therapeutic agents with improved selectivity and efficacy. researchgate.netresearchgate.net The development of such models often involves analyzing the common chemical features of known potent antagonists. researchgate.net

Preclinical Neurobiological Investigations of S Clorotepine Using in Vivo Models

Assessment of Cognitive Function in Animal Models

Cognitive deficits are a core feature of several neuropsychiatric disorders. Preclinical animal models employ various behavioral paradigms to assess the potential of compounds like (S)-Clorotepine to modulate cognitive function. These tests are designed to evaluate specific cognitive domains that are often impaired in human patients.

Prepulse Inhibition (PPI) of Startle Response

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). frontiersin.org This process represents a form of sensorimotor gating, a fundamental neural filtering mechanism that allows an organism to focus on a selected stimulus. biorxiv.org Deficits in PPI are observed in certain psychiatric conditions, including schizophrenia, and are thought to reflect an inability to filter out irrelevant sensory information. nih.gov Therefore, the PPI test is widely used in preclinical research to screen for potential antipsychotic efficacy. biorxiv.org The basic startle reflex is mediated by a neural circuit in the brainstem, while the inhibitory gating of this reflex involves forebrain circuitry, including the prefrontal cortex, striatum, and hippocampus. nih.gov

Table 1: Hypothetical Data Table for Prepulse Inhibition (PPI) of Startle Response with (S)-Clorotepine

Treatment GroupStartle Amplitude (Pulse Alone)Startle Amplitude (Prepulse + Pulse)% PPI
Vehicle ControlData not availableData not availableData not available
(S)-ClorotepineData not availableData not availableData not available

Note: This table is a template demonstrating how data from a prepulse inhibition study would be presented. Specific experimental data for (S)-Clorotepine is not currently available in published literature.

Learning and Memory Tasks (e.g., Novel Object Recognition)

The novel object recognition (NOR) test is a widely used behavioral assay to assess certain aspects of learning and memory in rodents. nih.govnih.gov The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. researchgate.net This paradigm is particularly useful for studying recognition memory, a cognitive domain often impaired in psychiatric and neurological disorders. frontiersin.org The NOR task is sensitive to manipulations of various brain regions, including the hippocampus and perirhinal cortex, which are critical for memory formation. nih.gov

Although the potent activity of Clorotepine (B88231) at serotonin (B10506) and dopamine (B1211576) receptors, which are known to modulate cognition, suggests a potential effect in the NOR test, direct experimental evidence for (S)-Clorotepine is lacking in the available literature. A typical NOR study would involve a familiarization phase where the animal is exposed to two identical objects, followed by a test phase where one object is replaced by a novel one. The time spent exploring each object is recorded to determine a discrimination index, which reflects recognition memory. nih.gov

Table 2: Hypothetical Data Table for Novel Object Recognition (NOR) Task with (S)-Clorotepine

Treatment GroupTime Exploring Familiar Object (s)Time Exploring Novel Object (s)Discrimination Index
Vehicle ControlData not availableData not availableData not available
(S)-ClorotepineData not availableData not availableData not available

Note: This table illustrates the structure of data from a novel object recognition experiment. Specific findings for (S)-Clorotepine have not been identified in the public domain.

Neurochemical Effects in Animal Brain Regions

The therapeutic and side effects of antipsychotic compounds are largely determined by their interactions with various neurotransmitter systems in specific brain regions. In vivo microdialysis is a key technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brains of freely moving animals, providing a dynamic view of a drug's neurochemical effects. nih.govnih.gov

Dopamine System Modulation

Clorotepine is known to be a potent antagonist at dopamine D1, D2, D3, and D4 receptors. wikipedia.org Antagonism of D2 receptors in the mesolimbic pathway is a primary mechanism of action for many antipsychotic drugs. cpn.or.kr Atypical antipsychotics are often characterized by their ability to preferentially increase dopamine release in the prefrontal cortex while having a lesser effect in the nucleus accumbens, which may contribute to their efficacy against negative and cognitive symptoms with a lower risk of extrapyramidal side effects. researchgate.netnih.gov

Specific in vivo microdialysis studies examining the effects of (S)-Clorotepine on dopamine release in brain regions like the nucleus accumbens and prefrontal cortex are not detailed in the available literature. Such studies would be crucial to understanding its potential as a typical or atypical antipsychotic.

Table 3: Hypothetical Data Table for the Effect of (S)-Clorotepine on Dopamine Release

Brain RegionTreatment GroupBasal Dopamine Level (pg/µL)% Change from Baseline
Nucleus AccumbensVehicle ControlData not availableData not available
(S)-ClorotepineData not availableData not available
Prefrontal CortexVehicle ControlData not availableData not available
(S)-ClorotepineData not availableData not available

Note: This table is a template for presenting in vivo microdialysis data on dopamine release. Specific experimental values for (S)-Clorotepine are not currently available.

Serotonin System Modulation

Clorotepine demonstrates high affinity as an antagonist for multiple serotonin receptors, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7. wikipedia.org The interaction with the serotonin system, particularly the blockade of 5-HT2A receptors, is a hallmark of many atypical antipsychotics and is thought to contribute to their improved side effect profile and efficacy. cpn.or.kr The interplay between the serotonin and dopamine systems is complex; for instance, 5-HT2A receptor antagonism can lead to an increase in dopamine release in the prefrontal cortex. researchgate.netnih.gov The 5-HT1A receptor is also a key modulator of the serotonin system, with its activation in the prefrontal cortex being linked to the therapeutic effects of some antipsychotics. csic.esjneuropsychiatry.org

While the receptor binding profile of Clorotepine is well-documented, specific in vivo studies measuring the direct impact of the (S)-enantiomer on serotonin release and metabolism in different brain areas are not found in the public scientific record.

Table 4: Hypothetical Data Table for the Effect of (S)-Clorotepine on Serotonin Release

Brain RegionTreatment GroupBasal Serotonin Level (pg/µL)% Change from Baseline
Prefrontal CortexVehicle ControlData not availableData not available
(S)-ClorotepineData not availableData not available
HippocampusVehicle ControlData not availableData not available
(S)-ClorotepineData not availableData not available

Note: This table provides a framework for how data on serotonin release would be reported. Specific in vivo microdialysis data for (S)-Clorotepine is not available in the reviewed literature.

Norepinephrine (B1679862) System Modulation

Clorotepine acts as an antagonist at α1-adrenergic receptors and also inhibits the norepinephrine transporter. wikipedia.org The noradrenergic system is involved in regulating mood, arousal, and cognition. nih.gov Blockade of the norepinephrine transporter increases the synaptic availability of norepinephrine, a mechanism shared by some antidepressant medications. nih.gov The potent α2-receptor antagonism of some antipsychotics, like clozapine (B1669256), contributes to significant elevations in norepinephrine levels, which may be associated with their antidepressant and anti-suicidal effects. nih.gov

Detailed in vivo investigations into the specific effects of (S)-Clorotepine on norepinephrine release and turnover in brain regions such as the hippocampus and prefrontal cortex have not been identified in the publicly accessible scientific literature.

Table 5: Hypothetical Data Table for the Effect of (S)-Clorotepine on Norepinephrine Release

Brain RegionTreatment GroupBasal Norepinephrine Level (pg/µL)% Change from Baseline
HippocampusVehicle ControlData not availableData not available
(S)-ClorotepineData not availableData not available
Prefrontal CortexVehicle ControlData not availableData not available
(S)-ClorotepineData not availableData not available

Note: This table is a template for presenting neurochemical data on norepinephrine. Specific experimental results for (S)-Clorotepine are not currently available in the public domain.

Biochemical Transformation Pathways of S Clorotepine

Metabolic Fate of Tricyclic Antipsychotics

Tricyclic antipsychotics, including Clorotepine (B88231), undergo extensive hepatic metabolism. The primary routes of biotransformation for this class of compounds are N⁺-Oxidation, N-glucuronidation, and a sequence of Phase 1 and Phase 2 reactions. ncats.io These processes are catalyzed by various enzyme systems, most notably the Cytochrome P450 (CYP) superfamily for initial oxidative steps.

N⁺-Oxidation Processes

N-oxidation is a common metabolic pathway for tertiary amines like Clorotepine, which contains a piperazine (B1678402) ring. This reaction involves the addition of an oxygen atom to a nitrogen atom, catalyzed primarily by flavin-containing monooxygenases (FMOs) or Cytochrome P450 enzymes. This process results in the formation of an N-oxide metabolite. For Clorotepine, the formation of Octoclothepin N-oxide has been documented. ontosight.aiuni.lu N-oxide metabolites are generally more polar than the parent compound. Depending on the specific drug, N-oxides can be pharmacologically inactive or, in some cases, may be reduced back to the active parent amine, acting as a prodrug. ontosight.ai

N-Glucuronidation Mechanisms

Glucuronidation represents a major Phase 2 conjugation pathway for many drugs, including tricyclic compounds. This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the drug molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. For tertiary amines like Clorotepine, this can result in the formation of a quaternary ammonium-linked glucuronide. Studies on the metabolites of Octoclothepin (Clorotepine) in human urine have confirmed the presence of glucuronide conjugates, indicating this is a significant elimination pathway. nih.govnih.gov This conjugation drastically increases the water solubility of the metabolite, facilitating its renal excretion.

Phase 1 and Phase 2 Biotransformation

The metabolism of (S)-Clorotepine follows the classic two-phase model of xenobiotic biotransformation.

Phase 1 Reactions: These are functionalization reactions that introduce or expose polar functional groups on the parent molecule. For Clorotepine, key Phase 1 pathways identified through analysis of urinary metabolites include:

S-Oxidation: Oxidation of the sulfur atom in the thiepin ring to form Octoclothepin S-oxide. nih.govresearchgate.net

N-Demethylation: Removal of the methyl group from the piperazine ring, leading to the formation of an active metabolite, N-desmethyl-clorotepine (Noroctoclothepin). nih.gov This metabolite can also undergo subsequent S-oxidation to form Noroctoclothepin S-oxide. nih.gov

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring structure, a common reaction for tricyclic compounds catalyzed by CYP enzymes. The synthesis and pharmacological study of 8-chloro-6-hydroxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin confirms this pathway for Clorotepine. wikimedia.org

Phase 2 Reactions: These are conjugation reactions where an endogenous molecule is added to the functional group introduced in Phase 1, making the metabolite more water-soluble for excretion. The primary Phase 2 reaction for Clorotepine and its metabolites is glucuronidation , as confirmed by the detection of glucuronides in human urine. nih.gov

Pathway Reaction Type Key Enzyme Family (Inferred) Resulting Metabolite(s)
Phase 1S-OxidationCytochrome P450 (CYP) / Flavin-containing Monooxygenase (FMO)Octoclothepin S-oxide, Noroctoclothepin S-oxide
Phase 1N-DemethylationCytochrome P450 (CYP)N-desmethyl-clorotepine (Noroctoclothepin)
Phase 1Aromatic HydroxylationCytochrome P450 (CYP)Hydroxy-clorotepine
Phase 1N-OxidationCytochrome P450 (CYP) / Flavin-containing Monooxygenase (FMO)Octoclothepin N-oxide
Phase 2GlucuronidationUDP-glucuronosyltransferase (UGT)Clorotepine-glucuronide, Metabolite-glucuronides

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Studies)

The metabolic stability of a new chemical entity is typically assessed using in vitro systems, most commonly liver microsomes. These subcellular fractions are rich in Phase 1 enzymes like the CYP450 system. The standard procedure involves incubating the test compound (e.g., (S)-Clorotepine) with human or animal liver microsomes in the presence of necessary cofactors like NADPH. Samples are taken at various time points, and the disappearance of the parent compound is measured using analytical techniques such as LC-MS/MS.

From this data, key parameters are calculated:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize the drug, independent of physiological factors.

While specific quantitative in vitro metabolic stability data for (S)-Clorotepine is not widely available in the cited literature, studies on related tricyclic compounds and general drug discovery protocols illustrate this standard approach. Such studies are essential for predicting a drug's in vivo hepatic clearance and potential for drug-drug interactions.

Identification of Key Metabolites and Their Pharmacological Activities

The biotransformation of (S)-Clorotepine results in several metabolites, some of which may possess their own pharmacological activity. The primary metabolites identified from human and rat studies are summarized below. nih.gov

Metabolite Name Abbreviation / Alternate Name Metabolic Pathway Pharmacological Activity (Known/Inferred)
N-desmethyl-clorotepineNoroctoclothepinPhase 1 (N-Demethylation)Potentially active; N-desmethyl metabolites of antipsychotics often retain significant receptor binding activity. wikipedia.orgnih.gov
Octoclothepin S-oxide-Phase 1 (S-Oxidation)Likely reduced activity compared to the parent compound, as oxidation generally aids in detoxification and elimination.
Noroctoclothepin S-oxide-Phase 1 (N-Demethylation & S-Oxidation)Likely has significantly reduced activity due to multiple metabolic transformations.
Hydroxy-clorotepine-Phase 1 (Aromatic Hydroxylation)Pharmacologically active, though specific activity profile compared to parent drug requires further study. wikimedia.org
Octoclothepin N-oxide-Phase 1 (N-Oxidation)Activity is variable; may be inactive or act as a prodrug. ontosight.ai
Glucuronide Conjugates-Phase 2 (Glucuronidation)Generally considered pharmacologically inactive and are primarily for excretion. nih.gov

Furthermore, a study focused on the synthesis and pharmacology of a hydroxylated metabolite of Octoclothepin, specifically 8-chloro-6-hydroxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin, indicates that this compound also possesses pharmacological activity. wikimedia.org The S-oxide and N-oxide metabolites, along with the glucuronide conjugates, are generally considered to be part of the detoxification and elimination pathway, likely possessing significantly lower pharmacological activity than (S)-Clorotepine itself.

Computational Approaches in S Clorotepine Research

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to explore how (S)-clorotepine interacts with its biological targets, primarily dopamine (B1211576) and serotonin (B10506) receptors. Docking predicts the preferred orientation of (S)-clorotepine when it binds to a receptor, while MD simulations provide insights into the stability of this interaction over time.

Docking studies have been crucial in identifying the specific amino acid residues within the receptor's binding pocket that form key interactions with (S)-clotepine. These interactions, which include hydrogen bonds, ionic interactions, and pi-pi stacking, are critical for the drug's high affinity. For example, due to its potent activity at the D2 receptor, clorotepine (B88231) was used as a foundational model for developing a three-dimensional pharmacophore for D2 receptor antagonists. wikipedia.org Studies on various dopamine receptor ligands have consistently shown that interactions with an aspartic acid residue in transmembrane helix 3 (TM3) and serine residues in TM5 are crucial for binding. nih.gov

Molecular dynamics simulations complement docking by simulating the movements of the drug-receptor complex, confirming the stability of the binding pose predicted by docking. nih.gov These simulations have been used to study various G-protein coupled receptors, including serotonin receptors, to understand how ligand binding stabilizes the receptor in an active or inactive state and how these changes might lead to signal transduction. researchgate.netiiab.mechemrxiv.orgbiorxiv.org For instance, simulations can reveal how the binding of a ligand influences the correlation between different transmembrane domains, which is thought to be essential for receptor functionality. chemrxiv.org

Table 1: Predicted Key Interacting Residues for Tricyclic Compounds at Target Receptors

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical link between the chemical structure of compounds and their biological activity. jocpr.commedcraveonline.com This computational method is used to predict the activity of new molecules before they are synthesized, guiding medicinal chemists in designing more potent and selective drugs. jocpr.commedcraveonline.com

In the context of (S)-clorotepine and other antipsychotics, QSAR models are developed to predict their binding affinities for dopamine and serotonin receptors. researchgate.net These models use molecular descriptors—numerical values that encode different properties of a molecule's structure—to build a predictive equation. nih.govmdpi.com Studies have incorporated a wide range of typical and atypical antipsychotics to create robust models that can identify the key structural features responsible for antipsychotic activity. researchgate.net The goal is to use these models to rationally design novel compounds with improved therapeutic profiles. medcraveonline.com

Table 2: Key Components of a QSAR Model for Antipsychotic Activity

Chemoinformatic Analysis for Analog Discovery and Lead Optimization

Chemoinformatics employs computational methods to analyze large sets of chemical data, aiding in the discovery of new drug candidates and the optimization of lead compounds. nih.gov For a compound like (S)-clorotepine, chemoinformatic approaches begin with searching vast chemical databases for structurally similar molecules.

These identified analogs are then subjected to in silico screening to predict their potential biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This process helps prioritize which compounds are most promising for synthesis and further testing. nih.gov Lead optimization, a more focused effort, involves making specific chemical modifications to a promising compound to enhance its desired characteristics, such as increasing potency or improving metabolic stability. Chemoinformatic tools are invaluable in this iterative cycle of design, prediction, and synthesis, significantly accelerating the drug discovery process. nih.gov

Graph Neural Network Frameworks for Drug Repurposing and Target Prediction

Graph Neural Networks (GNNs) are an advanced class of machine learning models particularly suited for analyzing data structured as graphs, such as molecular structures and biological interaction networks. mdpi.commedrxiv.orgnih.gov In drug discovery, GNNs are revolutionizing computational approaches by integrating complex and multimodal data to predict new uses for existing drugs (drug repurposing) and to identify novel biological targets. mdpi.comscienceopen.com

GNN frameworks can be trained on large-scale biomedical knowledge graphs that include information on drugs, genes, diseases, and their relationships. nih.govresearchgate.net By learning the intricate patterns within this data, a GNN model can predict new potential targets for (S)-clorotepine, suggesting its potential application in other diseases beyond psychosis. For example, a multi-modal GNN framework predicted clorotepine as a top candidate drug for targeting proteins implicated in Parkinson's disease, such as MAPT and LRRK2. mdpi.com These models can outperform traditional methods by capturing the complex topology of biological networks in a more nuanced way. mdpi.comresearchgate.net

Predictive Modeling of Pharmacological Profiles Based on Chemical Structure

For (S)-clorotepine, these models can predict its binding affinity across a large panel of receptors, transporters, and enzymes. This in silico profiling helps to anticipate potential off-target effects, which could lead to adverse reactions or, alternatively, present opportunities for drug repurposing. core.ac.uk By understanding the complex polypharmacological profile of (S)-clotepine, researchers can gain deeper insights into its therapeutic mechanisms and potential liabilities. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is one such approach that simulates drug behavior based on its physicochemical properties and the physiological characteristics of a population, helping to understand variability in drug exposure. mdpi.com

Table of Compounds Mentioned

Molecular and Cellular Targets for S Clorotepine: Theoretical and Preclinical Considerations

Investigation of Novel Molecular Targets Beyond Classical Neurotransmitter Receptors

A notable finding comes from a multi-modal graph neural network framework designed to identify drug repurposing candidates for Parkinson's disease. This in-silico study identified (S)-Clorotepine as a top-scoring candidate drug for interacting with the Microtubule-Associated Protein Tau (MAPT). mdpi.com The model predicted this interaction with a high probability score, suggesting that (S)-Clorotepine might play a role in stabilizing neurotransmitter systems by countering the synaptic disruption caused by tau pathology. mdpi.comnih.gov This is a significant departure from its classical receptor-blocking profile and positions (S)-Clorotepine in the context of neurodegenerative processes. The aggregation of the tau protein is a hallmark of several neurodegenerative diseases, known as tauopathies, including Alzheimer's disease. theaftd.org The investigation of antipsychotics for their potential to reduce tau aggregation is an emerging area of research. Studies have shown that other antipsychotics, such as amisulpride, clozapine (B1669256), and lurasidone, can reduce tau protein aggregation in cellular and animal models, often linked to their activity at serotonin (B10506) receptors like 5-HT7R. theaftd.org

Target Druggability Analysis and Validation for (S)-Clorotepine

The identification of a novel target like MAPT for (S)-Clorotepine necessitates an analysis of its "druggability" by a small molecule. The concept of druggability assesses the likelihood of a biological target being effectively modulated by a drug-like compound.

For years, intrinsically disordered proteins (IDPs) like tau were considered challenging, if not undruggable, targets for small molecules due to their lack of a stable, defined three-dimensional structure. nih.govwikipedia.org However, recent research has provided compelling evidence that monomeric tau is indeed a viable drug target. nih.govwikipedia.orgnottingham.ac.uk Studies have shown that small molecules can bind to specific conformations of monomeric tau, potentially preventing the protein-protein interactions that lead to pathological aggregation. nih.govwikipedia.orgnottingham.ac.uk Computational analyses have identified "hot spots" and binding pockets on monomeric tau ensembles that are comparable to those found on well-folded proteins of similar size. nih.govwikipedia.org For example, the well-known compound methylene (B1212753) blue has been shown to bind to monomeric tau with high affinity, providing a proof-of-concept for the small-molecule druggability of this protein. nih.govwikipedia.org

While the graph neural network study provides a strong theoretical basis for the (S)-Clorotepine-MAPT interaction, direct experimental validation is a critical next step. mdpi.com Such validation would typically involve in vitro binding assays using purified tau protein and (S)-Clorotepine, as well as cellular assays to determine if (S)-Clorotepine can inhibit tau aggregation in a controlled environment. Further validation in animal models of tauopathy would be required to confirm this novel mechanism of action in a physiological context. mpg.de

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy is a critical parameter in pharmacology, linking the dose of a drug to its engagement with a specific molecular target in the brain. For antipsychotics, achieving a therapeutic window of dopamine (B1211576) D2 receptor occupancy (typically 65-80%) is considered crucial for efficacy while minimizing extrapyramidal side effects. nih.gov Preclinical receptor occupancy studies, often conducted using techniques like Positron Emission Tomography (PET) or ex vivo autoradiography in animal models, are vital for predicting clinically effective doses and understanding a drug's in-vivo neuropharmacology. mdpi.comnih.govnih.gov

These studies involve administering the drug to animals, followed by a radioligand that binds to the target of interest. The reduction in radioligand binding in the drug-treated animals compared to controls allows for the calculation of receptor occupancy at a given dose. mpg.derotman-baycrest.on.ca For example, studies in rats have been used to determine the dose-dependent striatal D2 receptor occupancy of various antipsychotics, including haloperidol, risperidone, and olanzapine. nih.govnih.govrotman-baycrest.on.ca

Genetic and Proteomic Approaches to Elucidate Downstream Pathways

Beyond direct receptor binding, the full mechanistic picture of a psychotropic drug requires an understanding of the downstream signaling pathways it modulates. Genetic and proteomic approaches offer powerful, unbiased methods to map these complex intracellular changes following drug administration.

Gene expression profiling, using techniques like microarrays or RNA-sequencing, can identify changes in messenger RNA (mRNA) levels in the brain after treatment with a drug. Studies on other antipsychotics, such as clozapine and haloperidol, have revealed significant alterations in the expression of genes involved in neurogenesis, synaptic function, and ion channel activity. nih.govthecarlatreport.comnih.gov For example, clozapine has been shown to upregulate brain-derived neurotrophic factor (BDNF) and modulate genes related to the MAPK signaling pathway, which are crucial for neuronal growth and differentiation. nih.gov Furthermore, antipsychotic treatment can induce the expression of immediate-early genes (IEGs) like c-fos and Egr1, which are markers of neuronal activity and can initiate long-term changes in synaptic plasticity. nih.gov

Proteomics, the large-scale study of proteins, provides a functional snapshot of the cellular state. cambridge.orgnih.gov Using mass spectrometry-based techniques, researchers can quantify changes in the levels of thousands of proteins in brain tissue following drug treatment. whiterose.ac.uk This can reveal alterations in pathways related to synaptic signaling, metabolism, and cytoskeletal structure. nih.gov For example, proteomic analysis of brain tissue from animal models treated with antipsychotics can identify changes in the abundance of synaptic proteins, providing insights into how these drugs modify neurotransmission at a systems level. nih.gov

While these powerful techniques have been applied to other antipsychotics, specific gene expression or proteomic studies on (S)-Clorotepine are not extensively reported in the scientific literature. Extrapolating from findings with structurally similar tricyclic compounds, it is plausible that (S)-Clorotepine would also modulate pathways related to synaptic plasticity, neurodevelopment, and cellular metabolism. However, dedicated studies are needed to delineate the unique molecular fingerprint of (S)-Clorotepine's action on downstream cellular pathways.

Potential for Polypharmacology and its Mechanistic Implications

The classical view of its antipsychotic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors. However, its strong affinity for various serotonin receptors, such as 5-HT2A, 5-HT2C, and 5-HT7, likely contributes to a more "atypical" profile compared to purely dopaminergic antagonists, potentially influencing its effects on negative symptoms and cognitive deficits, and reducing the propensity for extrapyramidal symptoms. wikipedia.orgnih.gov For instance, blockade of 5-HT7 receptors has been linked to potential benefits in mood and cognition. nih.gov Its potent histamine (B1213489) H1 receptor antagonism is a likely contributor to sedative effects, while its blockade of alpha-1 adrenergic receptors can lead to cardiovascular side effects like orthostatic hypotension.

The recent computational prediction of (S)-Clorotepine's interaction with the MAPT protein adds a novel and intriguing dimension to its polypharmacology. mdpi.com If experimentally validated, this would suggest that (S)-Clorotepine's mechanisms may converge on pathways relevant to neurodegeneration and synaptic stability, going beyond simple receptor modulation. This dual action—modulating neurotransmitter systems while potentially impacting tau pathobiology—could have significant mechanistic implications. It raises the possibility that (S)-Clorotepine, and similar multi-target compounds, may have a broader therapeutic potential than initially understood, possibly spanning psychiatric and neurodegenerative conditions. The complex interplay of these multiple interactions defines the unique therapeutic and side-effect profile of (S)-Clorotepine and underscores the importance of a systems-level approach to understanding its pharmacology.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing (S)-Clorotepine in preclinical research?

Methodological Answer:
For synthesis, prioritize enantioselective methods (e.g., asymmetric catalysis or chiral resolution) to ensure stereochemical purity. Characterization should combine spectroscopic techniques (NMR for structural elucidation, HPLC-MS for purity assessment) and chiral chromatography to confirm enantiomeric excess. For reproducibility, document reaction conditions (temperature, solvent, catalysts) and validate analytical methods using reference standards. Include detailed protocols in the main manuscript for novel syntheses, with secondary data (e.g., NMR spectra) in supplementary materials .

Advanced: How can researchers address contradictory findings in pharmacokinetic studies of (S)-Clorotepine across different experimental models?

Methodological Answer:
Conduct a meta-analysis using heterogeneity metrics (e.g., to quantify inconsistency, H to assess dispersion) to evaluate whether contradictions arise from methodological variability (e.g., dosing regimens, species-specific metabolism) or true biological differences. Apply subgroup analysis to isolate confounding variables (e.g., route of administration, sample matrix). Validate findings via in silico pharmacokinetic modeling (e.g., PBPK models) to simulate cross-species discrepancies .

Basic: What frameworks are recommended for formulating hypothesis-driven research questions on (S)-Clorotepine's mechanism of action?

Methodological Answer:
Use the PICO framework to structure questions:

  • Population (e.g., neuronal cell lines),
  • Intervention (e.g., (S)-Clorotepine exposure),
  • Comparison (e.g., racemic clorotepine),
  • Outcome (e.g., dopamine receptor binding affinity).
    Apply FINER criteria to ensure feasibility, novelty, and relevance. For example: "Does (S)-Clorotepine exhibit higher D2 receptor antagonism than its (R)-enantiomer in vitro?" .

Advanced: What strategies optimize the detection of (S)-Clorotepine in complex biological matrices during analytical studies?

Methodological Answer:
Use LC-MS/MS with isotope-labeled internal standards to minimize matrix effects. Validate methods per ICH guidelines, including sensitivity (LOQ ≤1 ng/mL), selectivity (no co-elution with metabolites), and recovery rates (>85%). For tissue samples, employ solid-phase extraction or protein precipitation. Predefine inclusion criteria for matrix types (e.g., plasma vs. cerebrospinal fluid) to ensure comparability across studies .

Basic: How should researchers design a systematic literature review protocol to evaluate (S)-Clorotepine's efficacy in preclinical models?

Methodological Answer:
Follow PRISMA guidelines:

Define databases (PubMed, EMBASE, Web of Science) and search terms (e.g., "(S)-Clorotepine AND efficacy NOT industrial").

Apply inclusion criteria (e.g., in vivo studies, peer-reviewed articles).

Exclude non-English studies or those lacking dose-response data.

Use tools like Covidence for screening and data extraction.
Document search strategies (e.g., Boolean operators) and resolve discrepancies via dual-reviewer consensus .

Advanced: How can translational relevance be assessed for preclinical findings on (S)-Clorotepine's neuroprotective effects?

Methodological Answer:
Integrate multi-omics data (transcriptomics, proteomics) to identify conserved pathways between animal models and human tissues. Validate targets using human-induced pluripotent stem cell (iPSC)-derived neurons. Conduct dose-escalation studies comparing therapeutic indices across species. Address publication bias by including negative results from clinical trial registries (e.g., ClinicalTrials.gov ) .

Basic: What statistical approaches are critical for analyzing dose-response relationships in (S)-Clorotepine toxicity studies?

Methodological Answer:
Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes (e.g., Cohen’s d) to quantify magnitude. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons .

Advanced: How to resolve conflicting data on (S)-Clorotepine's metabolite activity using computational chemistry?

Methodological Answer:
Perform molecular docking simulations to compare metabolite binding affinities at target receptors (e.g., 5-HT2A vs. D2). Validate predictions with in vitro assays (e.g., radioligand binding). Use QSAR models to predict metabolite stability and off-target effects. Cross-reference findings with metabolomics data from preclinical studies to identify dominant metabolic pathways .

Basic: What ethical considerations are essential when designing human studies involving (S)-Clorotepine?

Methodological Answer:
Adhere to Declaration of Helsinki principles:

  • Obtain informed consent with clear risk-benefit disclosures.
  • Exclude vulnerable populations (e.g., pregnant individuals) unless justified.
  • Submit protocols to an IRB for approval, including data anonymization procedures.
  • Pre-register trials on platforms like ClinicalTrials.gov to ensure transparency .

Advanced: How can researchers leverage machine learning to predict (S)-Clorotepine's polypharmacology?

Methodological Answer:
Train neural networks on ChEMBL bioactivity data to predict off-target interactions. Use SHAP values to interpret feature importance (e.g., molecular descriptors, pharmacokinetic properties). Validate predictions with high-throughput screening assays. Integrate results with systems biology models to map network-level effects (e.g., dopamine-serotonin crosstalk) .

Notes for Implementation

  • Data Tables : Include in supplementary materials with raw datasets (e.g., EC50 values, heterogeneity statistics).
  • Referencing : Use numbered citations (e.g., ) for reproducibility.
  • Advanced Methods : Prioritize open-access tools (e.g., R for meta-analysis, AutoDock for docking) to ensure accessibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.